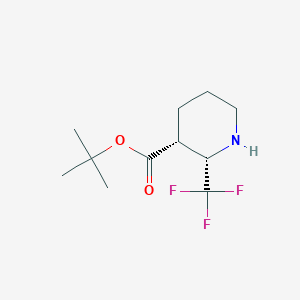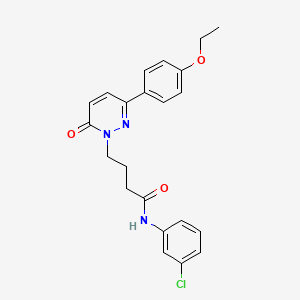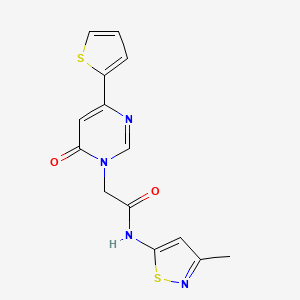
5-Bromobenzofuran-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromobenzofuran-2-boronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid ester group attached to a bromobenzofuran moiety, making it a versatile building block in the synthesis of various organic molecules.
Mecanismo De Acción
Target of Action
5-Bromobenzofuran-2-boronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are organic groups in a chemical reaction, where it acts as a reagent .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach . The compound can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
The protodeboronation of pinacol boronic esters, such as this compound, can lead to formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis . The compound can also be involved in the Suzuki–Miyaura coupling reaction, which forms new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the formation of new organic compounds through the processes of protodeboronation and Suzuki–Miyaura coupling . These reactions can lead to the synthesis of a variety of complex organic compounds, which can be used in various applications, including drug development .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzofuran-2-boronic acid pinacol ester typically involves the reaction of 5-bromobenzofuran with a boronic ester reagent. One common method is the palladium-catalyzed borylation of 5-bromobenzofuran using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromobenzofuran-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Proton sources such as acids (e.g., HCl) or water in the presence of a catalyst are used.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major products are alkenes or other functionalized compounds.
Aplicaciones Científicas De Investigación
5-Bromobenzofuran-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Allylboronic acid pinacol ester: Used in similar coupling reactions but with different reactivity and selectivity.
Benzofurazan-5-boronic acid pinacol ester: Another boronic ester with applications in organic synthesis.
Uniqueness
5-Bromobenzofuran-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling reactions. Its bromobenzofuran moiety allows for the synthesis of complex molecules that are not easily accessible using other boronic esters .
Propiedades
IUPAC Name |
2-(5-bromo-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BBrO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOGINZXSAKWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)

![1-{4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2750277.png)
![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)

![3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2750283.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2750284.png)

![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)
![2-[(E)-{2-[6-(1H-IMIDAZOL-1-YL)PYRIDAZIN-3-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL](/img/structure/B2750288.png)
![3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile](/img/structure/B2750291.png)
